5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one
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Overview
Description
5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing to its aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 5,5-dimethylcyclohex-2-en-1-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound can interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole structure.
Uniqueness
5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexenone ring with a thiazole moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-17(2)9-13(8-14(20)10-17)18-16-19-15(11-21-16)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOLXXYFZUTMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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